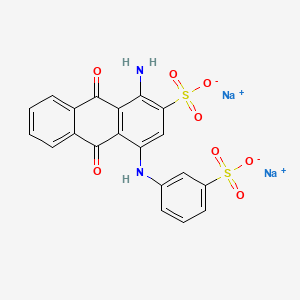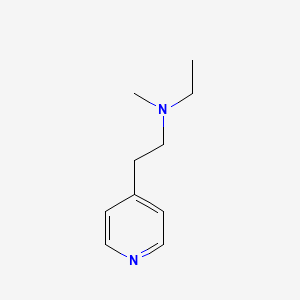
Protein tyrosine phosphatase*(ptpase)su bstrate(no
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein tyrosine phosphatase substrates are compounds that interact with protein tyrosine phosphatases, which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. This dephosphorylation process is crucial for regulating various cellular functions, including cell growth, differentiation, and metabolism. Aberrant activity of protein tyrosine phosphatases is associated with several diseases, such as cancer, diabetes, and autoimmune disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of protein tyrosine phosphatase substrates typically involves organic synthesis techniques. One common method is the use of peptide synthesis, where amino acids are sequentially added to form a peptide chain that includes a phosphorylated tyrosine residue. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of protein tyrosine phosphatase substrates may involve large-scale peptide synthesis using automated synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions. The process may also include purification steps, such as high-performance liquid chromatography, to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Protein tyrosine phosphatase substrates undergo several types of chemical reactions, including:
Dephosphorylation: Catalyzed by protein tyrosine phosphatases, this reaction involves the removal of a phosphate group from the tyrosine residue.
Hydrolysis: The phosphorylated residue is hydrolyzed, breaking the bond between the phosphate group and the tyrosine residue.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and various buffer solutions to maintain optimal pH and ionic strength. The reactions are typically carried out under physiological conditions, such as a temperature of 37°C and a pH of around 7.4 .
Major Products
The major product of the dephosphorylation reaction is the dephosphorylated protein, which can then participate in various cellular processes. The hydrolysis reaction produces free phosphate and the dephosphorylated tyrosine residue .
Aplicaciones Científicas De Investigación
Protein tyrosine phosphatase substrates have numerous applications in scientific research:
Mecanismo De Acción
Protein tyrosine phosphatase substrates exert their effects by interacting with the active site of protein tyrosine phosphatases. The enzyme binds to the phosphorylated tyrosine residue and catalyzes the removal of the phosphate group through a nucleophilic attack. This reaction involves the formation of a covalent intermediate between the enzyme and the substrate, which is then hydrolyzed to release the dephosphorylated product .
Comparación Con Compuestos Similares
Protein tyrosine phosphatase substrates can be compared with other phosphorylated compounds, such as:
Phosphoserine and Phosphothreonine Substrates: These substrates are similar in that they also undergo dephosphorylation by specific phosphatases.
Non-receptor Protein Tyrosine Phosphatases: These enzymes dephosphorylate substrates in the cytoplasm, whereas receptor protein tyrosine phosphatases are membrane-bound and dephosphorylate substrates at the cell surface.
The uniqueness of protein tyrosine phosphatase substrates lies in their specific interaction with protein tyrosine phosphatases, which play a critical role in regulating cellular signaling pathways .
Propiedades
Fórmula molecular |
C72H107N19O24 |
|---|---|
Peso molecular |
1622.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H107N19O24/c1-5-35(2)57(90-66(110)52(34-55(101)102)87-60(104)45(12-9-29-80-72(77)78)83-67(111)56(74)36(3)92)68(112)88-50(32-40-17-23-43(96)24-18-40)63(107)82-46(25-26-53(97)98)61(105)91-58(37(4)93)69(113)89-51(33-54(99)100)65(109)86-49(31-39-15-21-42(95)22-16-39)64(108)85-48(30-38-13-19-41(94)20-14-38)62(106)81-44(11-8-28-79-71(75)76)59(103)84-47(70(114)115)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-96H,5-12,25-34,73-74H2,1-4H3,(H,81,106)(H,82,107)(H,83,111)(H,84,103)(H,85,108)(H,86,109)(H,87,104)(H,88,112)(H,89,113)(H,90,110)(H,91,105)(H,97,98)(H,99,100)(H,101,102)(H,114,115)(H4,75,76,79)(H4,77,78,80)/t35-,36+,37+,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
Clave InChI |
GRVRFEYGHPJNDJ-NADIXBDMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)



![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)







